molecular formula C19H18FN5O B1241328 1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol

1-[6-Amino-8-(3-fluoro-phenyl)-9-methyl-9H-purin-2-ylethynyl]-cyclopentanol

Cat. No. B1241328
M. Wt: 351.4 g/mol
InChI Key: LPAMCBPWGRTOCP-UHFFFAOYSA-N
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Patent
USRE039112E1

Procedure details

1-{2-[6-Chloro-8-(3-fluorophenyl)-9-methyl-9H-2-purinyl)-1-ethynyl}-1-cyclopentanol (732 g) was dissolved in 16 liters of dimethoxyethane, 8 liters of a concentrated aqueous ammonia were added and the mixture was stirred at 70° C. for 5 hours using a sealed tube reactor. After the reaction solution was cooled in room temperature, it was diluted with 20 liters of ethyl acetate and washed with water twice (8 liters and 4 liters). The organic layer was concentrated to about 15 liters and the resulting residue was diluted with 15 liters of hexane, filtered and washed with hexane twice. Then it was dried at 50° C. for 2.5 hours to give 620 g of the product. The yield was 89%.
Name
1-{2-[6-Chloro-8-(3-fluorophenyl)-9-methyl-9H-2-purinyl)-1-ethynyl}-1-cyclopentanol
Quantity
732 g
Type
reactant
Reaction Step One
Quantity
16 L
Type
solvent
Reaction Step One
Quantity
8 L
Type
reactant
Reaction Step Two
Quantity
20 L
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]([C:11]#[C:12][C:13]2([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14]2)[N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[CH:21]=1)[N:6]2[CH3:19].[NH3:27]>C(COC)OC.C(OCC)(=O)C>[NH2:27][C:2]1[N:10]=[C:9]([C:11]#[C:12][C:13]2([OH:18])[CH2:17][CH2:16][CH2:15][CH2:14]2)[N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[CH:21]=1)[N:6]2[CH3:19]

Inputs

Step One
Name
1-{2-[6-Chloro-8-(3-fluorophenyl)-9-methyl-9H-2-purinyl)-1-ethynyl}-1-cyclopentanol
Quantity
732 g
Type
reactant
Smiles
ClC1=C2N=C(N(C2=NC(=N1)C#CC1(CCCC1)O)C)C1=CC(=CC=C1)F
Name
Quantity
16 L
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
8 L
Type
reactant
Smiles
N
Step Three
Name
Quantity
20 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution was cooled in room temperature
WASH
Type
WASH
Details
washed with water twice (8 liters and 4 liters)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated to about 15 liters
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with 15 liters of hexane
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with hexane twice
CUSTOM
Type
CUSTOM
Details
Then it was dried at 50° C. for 2.5 hours
Duration
2.5 h

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C2N=C(N(C2=NC(=N1)C#CC1(CCCC1)O)C)C1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 620 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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